molecular formula C11H10IN3O3 B6003063 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol

2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol

Cat. No. B6003063
M. Wt: 359.12 g/mol
InChI Key: FHPRTHCBCHRNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol involves its interaction with the active site of the target enzymes. It has been reported to act as a competitive inhibitor of PTP1B and a non-competitive inhibitor of GSK3β. This results in the inhibition of the enzymatic activity of these enzymes, which in turn leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol have been studied in vitro and in vivo. It has been found to exhibit anti-diabetic, anti-cancer, and neuroprotective effects. Inhibition of PTP1B by 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol has been reported to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of GSK3β by 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol has been found to inhibit the growth and proliferation of cancer cells. It has also been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol in lab experiments include its high purity, efficient synthesis method, and potential applications in various fields of scientific research. However, the limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol. These include:
1. Further studies to elucidate the mechanism of action of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol on various target enzymes.
2. Development of more efficient and cost-effective synthesis methods for 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol.
3. Evaluation of the potential applications of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease.
4. Exploration of the use of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol as a tool compound for the study of various cellular processes.
5. Development of analogs of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol with improved potency and selectivity for target enzymes.
Conclusion:
In conclusion, 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol is a chemical compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit inhibitory activity against certain enzymes and has been implicated in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. Further research and development of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol are needed to fully explore its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol involves the reaction of 2-methoxyphenol with 5-iodo-6-chloropyrimidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain the final compound. This method has been reported to be efficient and yields a high purity product.

Scientific Research Applications

2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been reported to exhibit inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases such as diabetes, cancer, and Alzheimer's disease.

properties

IUPAC Name

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O3/c1-17-6-4-2-3-5-7(6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRTHCBCHRNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)NC(=N2)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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